银杏内酯K

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- 它由两种二萜内酯组成:银杏内酯A (BB) 和 银杏内酯 .

- This compound 具有神经保护作用,已被研究用于其潜在的治疗效果。

银杏内酯K: (CAS No. 153355-70-5) 属于萜类化合物,是银杏叶中重要的活性成分之一。

科学研究应用

作用机制

自噬诱导:

分子靶点和通路:

生化分析

Biochemical Properties

Ginkgolide K plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, when Ginkgolide K, as a ligand, binds to the G-protein-coupled receptor, it stops the activation of the adenyl cyclase, leading to a decreased level of arachidonic acid .

Cellular Effects

Ginkgolide K has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with Ginkgolide K induces apoptotic biochemical changes such as calcium ions inflow, production, loss of MMP, and increase p53 and p21 expression .

Molecular Mechanism

Ginkgolide K exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, Ginkgolide K attenuates mitochondrial dysfunction, reduces mitochondrial fission, and inhibits mPTP opening through a GSK-3β dependent mechanism .

准备方法

从银杏叶中提取:

合成路线:

工业生产:

化学反应分析

常用试剂和条件:

主要产物:

相似化合物的比较

独特特征:

类似化合物:

属性

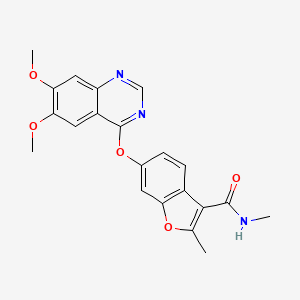

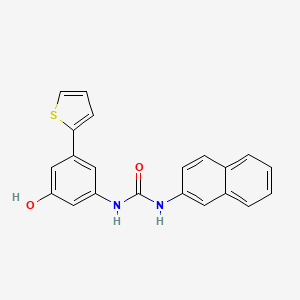

IUPAC Name |

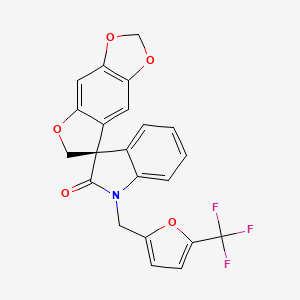

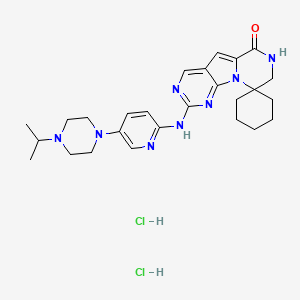

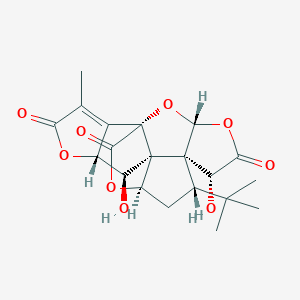

(1R,3R,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXAKXRVQRODDX-GNQXGQJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]34[C@@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Ginkgolide K exert its neuroprotective effects?

A1: Ginkgolide K demonstrates neuroprotective effects through various mechanisms:

- Inhibition of Mitochondrial Fission: GK inhibits the translocation of Dynamin-related protein 1 (Drp1) and Glycogen synthase kinase-3 beta (GSK-3β) to mitochondria, thereby reducing mitochondrial fission and preserving mitochondrial function. []

- Suppression of Mitochondrial Permeability Transition Pore (mPTP) Opening: GK promotes GSK-3β phosphorylation, enhancing its interaction with Adenine nucleotide translocator (ANT) and reducing ANT-Cyclophilin D (CypD) interaction. This cascade inhibits mPTP opening and protects against mitochondrial dysfunction. []

- Antioxidant Activity: GK reduces oxidative stress by decreasing Malondialdehyde (MDA) levels and increasing Superoxide dismutase (SOD) activity. [, ]

- Anti-Inflammatory Effects: GK inhibits the activation of Nuclear factor kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways, reducing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor necrosis factor-alpha (TNF-α). [, , , ]

- Regulation of Apoptosis: GK influences apoptosis by inhibiting the activity of Caspase-3 and Caspase-9, and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. [, , ]

- Promotion of Myelin Regeneration: GK may promote myelin regeneration through immunomodulation and by creating a favorable microenvironment for remyelination. This involves reducing astrocyte reactivity and apoptosis induced by myelin debris, and promoting the production of neurotrophic factors like Ciliary neurotrophic factor (CNTF) and Basic fibroblast growth factor (bFGF). []

Q2: Does Ginkgolide K interact with specific receptors?

A2: Research suggests that Ginkgolide K may interact with:

- Platelet-activating factor (PAF) Receptor: GK exhibits a strong antagonistic effect on the PAF receptor, inhibiting PAF-induced platelet aggregation. [, , , ]

- Prostaglandin E2 Receptor EP4: GK selectively activates the EP4 receptor, triggering downstream signaling cascades involving Protein kinase A (PKA), Protein kinase B (Akt), Extracellular signal-regulated kinase (ERK1/2), and Src kinase. This activation ultimately leads to neuroprotective effects. []

Q3: What is the molecular formula and weight of Ginkgolide K?

A3: Ginkgolide K has the molecular formula C20H22O9 and a molecular weight of 390.38 g/mol. []

Q4: Is there spectroscopic data available for Ginkgolide K?

A4: Yes, spectroscopic techniques like Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments, have been used to identify and characterize Ginkgolide K. [, , ]

Q5: What is known about the stability of Ginkgolide K?

A5: Ginkgolide K can undergo dehydration in certain solvents, forming an equilibrium with its dehydrated form. The stability of this equilibrium is influenced by the specific solvent. []

Q6: What is the pharmacokinetic profile of Ginkgolide K?

A6: Pharmacokinetic studies in rats have investigated the absorption, distribution, metabolism, and excretion of Ginkgolide K after intravenous administration. These studies utilized techniques like Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for analysis. []

Q7: What in vitro models have been used to study Ginkgolide K's neuroprotective effects?

A7: Several in vitro models have been employed:

- Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: This model simulates ischemic conditions in cultured cells, such as rat pheochromocytoma (PC12) cells and human neuroblastoma SH-SY5Y cells. [, ]

- Glutamate-Induced Cytotoxicity Model: This model utilizes glutamate to induce neuronal cell death, mimicking excitotoxicity observed in neurological disorders. []

- Myelin Debris Exposure Model: This model investigates the effects of GK on astrocytes exposed to myelin debris, relevant to demyelinating diseases. []

Q8: Has Ginkgolide K been studied in animal models of neurological diseases?

A8: Yes, Ginkgolide K has shown efficacy in several animal models:

- Middle Cerebral Artery Occlusion (MCAO) Model: This model mimics ischemic stroke in rodents. GK administration has demonstrated reduced infarct size, improved neurological scores, decreased brain water content, and attenuated neuronal injury. [, , , ]

- Experimental Autoimmune Encephalomyelitis (EAE) Model: This model is used to study multiple sclerosis. GK treatment has shown to ameliorate disease progression by inhibiting Th17 cell differentiation and proliferation, likely through modulation of Eomesodermin (Eomes) expression in CD4+ T cells. [, , ]

- Parkinson's Disease Models: Studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease models in mice have explored the neuroprotective potential of GK. []

Q9: Are there any clinical trials investigating Ginkgolide K?

A9: While preclinical studies are promising, currently, there are no published clinical trials specifically investigating the safety and efficacy of Ginkgolide K in humans.

Q10: What is known about the toxicity and safety profile of Ginkgolide K?

A10: While GK has demonstrated potential therapeutic benefits in preclinical studies, comprehensive toxicological data, including long-term effects, is limited. Further research is crucial to establish its safety profile for human use.

Q11: What analytical methods are used to quantify Ginkgolide K?

A11: Several analytical techniques are employed for Ginkgolide K quantification:

- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method allows for accurate quantification of GK in complex matrices like plasma and tissues. [, ]

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD), HPLC provides a robust method for analyzing GK. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。